An In-depth Technical Guide to the Mechanism of Action of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
An In-depth Technical Guide to the Mechanism of Action of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a member of the versatile pyrazolo[3,4-d]pyrimidine class of compounds. Drawing from extensive research on this scaffold, this document elucidates the primary mode of action as kinase inhibition, with a significant focus on the Epidermal Growth Factor Receptor (EGFR) signaling pathway. While direct quantitative data for the specific titular compound is limited in publicly accessible literature, this guide synthesizes findings from closely related analogs to present a robust model of its biological activity. The guide details the downstream cellular consequences of inhibiting this pathway, including effects on cell proliferation and survival. Furthermore, it offers detailed, field-proven experimental protocols for researchers to investigate and validate the kinase inhibitory potential of this and similar compounds.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition
The 1H-pyrazolo[3,4-d]pyrimidin-4-amine core is a recognized "privileged scaffold" in medicinal chemistry, renowned for its ability to serve as a foundational structure for potent inhibitors of various protein kinases. Its structural resemblance to adenine, a key component of adenosine triphosphate (ATP), allows it to effectively compete with ATP for binding to the catalytic site of kinases. This competitive inhibition is a cornerstone of its therapeutic potential, particularly in oncology.
Derivatives of this scaffold have been successfully developed as inhibitors of a range of kinases, including Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The versatility of the pyrazolo[3,4-d]pyrimidine core allows for chemical modifications that can fine-tune its selectivity and potency against specific kinase targets.
While the broader class of pyrazolo[3,4-d]pyrimidines has been explored for various biological activities, including as potential purine antagonists due to their structural similarity to purines, the predominant and most extensively documented mechanism of action for the 4-amino substituted derivatives is the inhibition of protein kinases.
Core Mechanism of Action: Kinase Inhibition
The primary mechanism of action for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its close analogs is the inhibition of protein tyrosine kinases.
Targeting the Epidermal Growth Factor Receptor (EGFR)
Evidence strongly suggests that the 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine scaffold is a potent inhibitor of EGFR tyrosine kinase (EGFR-TK). A study on a series of N1-substituted 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines demonstrated their ability to inhibit the proliferation of the A-431 human epidermoid carcinoma cell line, which overexpresses EGFR, and to block the autophosphorylation of the EGFR-TK.
The binding mode of these inhibitors is ATP-competitive. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase domain. The substituents on the pyrazole and pyrimidine rings then occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the inhibitor.
Downstream Signaling Consequences of EGFR Inhibition
Inhibition of EGFR autophosphorylation by 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is predicted to block the activation of several downstream signaling cascades critical for tumor cell growth and survival.
Figure 1: Simplified EGFR signaling pathway and the inhibitory point of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Key downstream pathways affected include:
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RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation. Inhibition of EGFR prevents the activation of RAS, leading to the downstream deactivation of the MAPK cascade and ultimately causing cell cycle arrest.
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PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. By blocking EGFR, the activation of PI3K and its downstream effector AKT is suppressed, which can lead to the induction of apoptosis (programmed cell death).
Quantitative Data on Related Compounds
| Compound Class | Target Kinase | Reported IC50 Values | Reference |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives | Bruton's tyrosine kinase (BTK) | As low as 1.2 nM | 1 |
| 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines | EGFR-TK | Activity demonstrated, specific IC50 not provided | 2 |
| Pyrazolo[3,4-d]pyrimidine derivatives | Src Kinase | IC50 values in the low micromolar range |
Note: The provided IC50 values are for derivative compounds and not for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine itself. These values serve to illustrate the potential potency of this chemical scaffold.
Experimental Protocols
To facilitate further research into the mechanism of action of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the following detailed experimental protocols are provided.
In Vitro Kinase Inhibition Assay (EGFR-TK)
This protocol outlines a method to determine the in vitro inhibitory activity of the compound against EGFR tyrosine kinase.
Figure 2: Experimental workflow for an in vitro kinase inhibition assay.
Methodology:
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Reagent Preparation:
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Prepare a stock solution of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMSO.
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Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
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Prepare a solution of recombinant human EGFR tyrosine kinase in kinase buffer.
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Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in kinase buffer.
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Prepare a solution of ATP, including [γ-32P]ATP, in kinase buffer.
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Assay Procedure:
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In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
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Add the EGFR-TK enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
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Initiate the kinase reaction by adding the ATP/substrate solution to each well.
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Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
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Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
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Transfer a portion of the reaction mixture from each well onto a phosphocellulose membrane.
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Wash the membrane multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-32P]ATP.
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Measure the radioactivity on the membrane using a scintillation counter.
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Data Analysis:
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Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
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Cell-Based EGFR Phosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of the compound on EGFR phosphorylation in a cellular context.
Methodology:
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Cell Culture and Treatment:
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Culture a suitable cell line (e.g., A-431, which overexpresses EGFR) in appropriate growth medium.
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Seed the cells in culture plates and allow them to adhere and grow to 70-80% confluency.
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Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
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Treat the cells with various concentrations of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine for a predetermined time (e.g., 1-2 hours).
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Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.
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Cell Lysis and Protein Quantification:
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Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Clarify the lysates by centrifugation and collect the supernatant.
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Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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Western Blotting:
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068).
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Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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To normalize for protein loading, strip the membrane and re-probe with an antibody for total EGFR and a loading control protein (e.g., GAPDH or β-actin).
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Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the phospho-EGFR signal to the total EGFR signal for each sample.
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Compare the normalized phospho-EGFR levels in the treated samples to the EGF-stimulated control to determine the extent of inhibition.
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Cell Proliferation Assay (MTS Assay)
This protocol measures the effect of the compound on the proliferation of cancer cells.
Methodology:
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Cell Seeding:
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Seed a suitable cancer cell line (e.g., A-431) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
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Compound Treatment:
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Treat the cells with serial dilutions of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Include a vehicle control (DMSO).
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Incubation:
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Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTS Reagent Addition and Measurement:
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Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The MTS reagent is converted to a colored formazan product by metabolically active cells.
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Measure the absorbance of the formazan product at 490 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
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Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
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Conclusion
The available scientific evidence strongly supports the classification of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a protein kinase inhibitor. Its mechanism of action is centered on the ATP-competitive inhibition of tyrosine kinases, with the Epidermal Growth Factor Receptor being a highly probable target. This inhibition leads to the suppression of key downstream signaling pathways, resulting in anti-proliferative and potentially pro-apoptotic effects in cancer cells. While further studies are required to determine the precise kinase selectivity profile and quantitative inhibitory constants of this specific molecule, the information and protocols provided in this guide offer a solid foundation for researchers to explore its therapeutic potential and to design and execute experiments to further elucidate its detailed mechanism of action.
References
- Schenone, S., Bruno, O., Bondavalli, F., Ranise, A., Mosti, L., Menozzi, G., Fossa, P., Manetti, F., Morbidelli, L., Trincavelli, L., Martini, C., & Lucacchini, A. (2004). Synthesis of 1-(2
Sources
- 1. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
